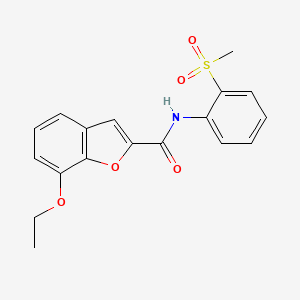

7-ethoxy-N-(2-(methylsulfonyl)phenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-ethoxy-N-(2-methylsulfonylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S/c1-3-23-14-9-6-7-12-11-15(24-17(12)14)18(20)19-13-8-4-5-10-16(13)25(2,21)22/h4-11H,3H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDHCNICVOREQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-ethoxy-N-(2-(methylsulfonyl)phenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the benzofuran class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective, antioxidant, antimicrobial, and anticancer properties, supported by relevant research findings and data.

The chemical structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 921855-54-1 |

| Molecular Formula | CHN OS |

| Molecular Weight | 359.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Neuroprotective and Antioxidant Effects

Research has indicated that benzofuran derivatives exhibit significant neuroprotective and antioxidant effects. A study synthesized various derivatives and evaluated their neuroprotective activities using primary cultured rat cortical neuronal cells. Among the derivatives tested, those with specific substitutions showed considerable protection against NMDA-induced excitotoxicity. Notably, compounds with methyl (-CH) and hydroxyl (-OH) substitutions demonstrated potent neuroprotective actions comparable to established NMDA antagonists like memantine .

Antimicrobial Activity

Benzofuran derivatives, including this compound, have been investigated for their antimicrobial properties. A review highlighted that benzofuran scaffolds possess a range of biological activities, including antibacterial and antifungal effects. For instance, compounds with specific functional groups have shown effective inhibition against various microbial strains, suggesting potential therapeutic applications in treating infections .

Anticancer Properties

The anticancer potential of benzofuran derivatives is well-documented. A study on benzofuran-based compounds reported their efficacy against human ovarian cancer cell lines. The structure-activity relationship (SAR) studies indicated that certain modifications enhance anticancer activity, making these derivatives promising candidates for further development in cancer therapy .

Case Studies

-

Neuroprotection Against Excitotoxicity

- Objective: Evaluate the neuroprotective effects of synthesized benzofuran derivatives.

- Method: Primary cultured rat cortical neurons were exposed to NMDA.

- Findings: Compounds with specific substitutions provided significant protection against neuronal damage, indicating their potential as neuroprotective agents.

-

Antimicrobial Screening

- Objective: Assess the antimicrobial efficacy of various benzofuran derivatives.

- Method: In vitro testing against multiple bacterial strains.

- Findings: Certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as antimicrobial agents.

-

Anticancer Activity Assessment

- Objective: Investigate the anticancer properties of benzofuran derivatives in vitro.

- Method: Testing against human ovarian cancer cells.

- Findings: Specific structural modifications led to enhanced cytotoxicity against cancer cells, supporting further research into these compounds for cancer treatment.

Scientific Research Applications

Research indicates that 7-ethoxy-N-(2-(methylsulfonyl)phenyl)benzofuran-2-carboxamide exhibits various biological activities, making it a candidate for further development in therapeutic applications.

Anticancer Activity

Several studies have demonstrated the compound's efficacy against various cancer cell lines. The mechanisms of action include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways.

- Cell Cycle Arrest : It causes S-phase arrest in cancer cells, inhibiting their proliferation.

Case Study Data on Anticancer Activity

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| This compound | HepG2 (liver cancer) | 35.01 |

| Doxorubicin | HepG2 | 0.62 |

This data suggests that the compound has significant anticancer potential compared to established treatments like doxorubicin.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens.

Antimicrobial Efficacy Assessment

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 10.5 | 280 |

| This compound | S. aureus | 13 | 265 |

These findings indicate that this compound could serve as a potential candidate for drug development targeting bacterial infections.

Material Science Applications

Beyond biological applications, this compound may also have utility in material science due to its unique structural features, which can be exploited for the development of new materials with specific properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between the target compound and analogs:

*Molecular weights are calculated based on structural formulas.

Key Observations:

- Methylsulfonyl vs. Methoxy/Methyl : The methylsulfonyl group in the target compound is a strong hydrogen-bond acceptor, which may enhance target binding compared to the methoxy or methyl groups in analogs .

- Amide Nitrogen Modifications : The 2-(methylsulfonyl)phenyl substituent in the target compound introduces steric hindrance and electronic effects distinct from the N-methoxy/N-methyl (Compound 22) or furan-derived groups ().

Molecular Docking Insights

Automated docking studies (e.g., Lamarckian genetic algorithm in AUTODOCK 3.0 ) predict that the methylsulfonyl group in the target compound may form hydrogen bonds with residues in kinase ATP-binding pockets, a feature absent in methoxy-substituted analogs. This could translate to higher binding affinity and selectivity.

Q & A

Q. What are the common synthetic strategies for 7-ethoxy-N-(2-(methylsulfonyl)phenyl)benzofuran-2-carboxamide?

The synthesis typically involves multi-step reactions:

- Benzofuran core formation : Cyclization of substituted phenols with ethyl glyoxylate under acidic conditions.

- Ethoxy group introduction : Alkylation using ethyl bromide or via nucleophilic substitution .

- Sulfonylation : Reaction with methylsulfonyl chloride in the presence of a base (e.g., NaH/THF) to install the methylsulfonyl group .

- Carboxamide coupling : Amide bond formation between the benzofuran-2-carboxylic acid derivative and 2-(methylsulfonyl)aniline using coupling agents like EDCI/HOBt . Key optimization steps include temperature control (0–5°C for sulfonylation) and purification via column chromatography or recrystallization .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR spectroscopy : and NMR confirm substituent positions and stereochemistry. For example, the ethoxy group appears as a triplet at δ 1.3–1.5 ppm () and a quartet at δ 60–65 ppm () .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 415.12) .

- Infrared (IR) spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1150 cm (sulfonyl S=O) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the sulfonylation step during synthesis?

- Catalyst selection : Pd(OAc)/Xantphos systems enhance regioselectivity in C-H activation steps .

- Solvent optimization : Using DMF or THF improves solubility of intermediates, reducing side reactions .

- Temperature control : Maintaining ≤60°C prevents decomposition of the methylsulfonyl group .

- Workup strategies : Quenching with ice-cwater minimizes hydrolysis of the sulfonamide product . Reported yields for analogous sulfonylation steps range from 65% to 82% under optimized conditions .

Q. How can contradictory bioactivity data across assays be resolved?

Contradictions often arise from assay-specific variables:

- Target selectivity : Use isoform-specific enzymatic assays (e.g., kinase panel screening) to rule off-target effects .

- Cellular permeability : Compare results from cell-free vs. cell-based assays; modify logP via substituent engineering (e.g., adding polar groups) to enhance membrane penetration .

- Metabolic stability : Conduct liver microsome studies to identify rapid degradation pathways (e.g., ethoxy group demethylation) .

Q. What strategies are employed to study the compound's structure-activity relationship (SAR)?

- Substituent variation : Replace the ethoxy group with methoxy or propoxy to assess steric/electronic effects on target binding .

- Bioisosteric replacement : Swap the methylsulfonyl group with sulfonamide or phosphonate to modulate polarity and hydrogen-bonding capacity .

- Fragment-based design : Co-crystallize analogs with target proteins (e.g., kinases) to identify critical binding motifs . For example, replacing the benzofuran core with indole reduces affinity by 10-fold, highlighting the importance of the oxygen heterocycle .

Methodological Notes

- Contradictory Data Analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate target engagement .

- Stereochemical Control : Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and assess enantiomeric excess (>98% ee achieved via asymmetric catalysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.